molecular formula C11H22N2 B1398798 cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine CAS No. 878155-26-1

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine

Cat. No.: B1398798
CAS No.: 878155-26-1
M. Wt: 182.31 g/mol
InChI Key: ZGJSSLUKZHVIDZ-UHFFFAOYSA-N
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Description

cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine: is an organic compound that features a cyclohexane ring substituted with a pyrrolidine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: Substitution reactions can occur at the pyrrolidine ring or the cyclohexane ring. Common reagents for these reactions include alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, organic solvents.

Major Products Formed:

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrrolidine or cyclohexane derivatives.

Scientific Research Applications

Chemistry: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.

Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological targets makes it a valuable tool in the study of biochemical pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural features allow for the modulation of biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(Pyrrolidin-1-ylmethyl)cyclohexanol: This compound features a hydroxyl group instead of an amine group, leading to different chemical and biological properties.

    4-(Pyrrolidin-1-ylmethyl)cyclohexanone:

    4-(Pyrrolidin-1-ylmethyl)cyclohexane: Lacking the amine group, this compound exhibits different chemical behavior and biological activity.

Uniqueness: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is unique due to the presence of both the pyrrolidine and cyclohexane rings, along with the amine functionality

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJSSLUKZHVIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235743
Record name Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256276-46-6
Record name Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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